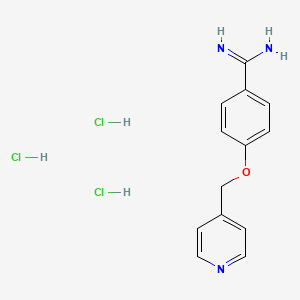

4-(Pyridin-4-ylmethoxy)benzene-1-carboximidamide trihydrochloride

Description

Properties

IUPAC Name |

4-(pyridin-4-ylmethoxy)benzenecarboximidamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O.3ClH/c14-13(15)11-1-3-12(4-2-11)17-9-10-5-7-16-8-6-10;;;/h1-8H,9H2,(H3,14,15);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJDWDACNMXPQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)OCC2=CC=NC=C2.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, often serving as a building block for pharmaceuticals and other chemicals. Biology: It can be used in biological studies to investigate the effects of pyridine derivatives on biological systems. Medicine: Industry: Utilized in the production of various chemical products, including dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The pyridine ring can bind to various enzymes and receptors, influencing biological processes. The carboximidamide group may play a role in modulating the activity of these targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest structural analog is 4-(4-fluorophenoxy)benzene-1-carboximidamide hydrochloride (), which shares the carboximidamide group but differs in the substituent at position 3. Key distinctions include:

| Property | 4-(Pyridin-4-ylmethoxy)benzene-1-carboximidamide Trihydrochloride | 4-(4-Fluorophenoxy)benzene-1-carboximidamide Hydrochloride |

|---|---|---|

| Molecular Formula | C₁₃H₁₅Cl₃N₄O | C₁₃H₁₂ClFN₂O |

| Molecular Weight | ~365.64 g/mol | ~282.70 g/mol |

| Substituent | Pyridin-4-ylmethoxy (basic heterocycle) | 4-Fluorophenoxy (electron-withdrawing group) |

| Salt Form | Trihydrochloride | Monohydrochloride |

| Hypothesized Solubility | High (due to three HCl counterions) | Moderate |

| pKa (estimated) | ~8.5 (amidine group) | ~7.2 (amidine group; lower due to fluorine’s electron effects) |

Key Observations :

- Pyridine vs.

- Salt Form: The trihydrochloride salt likely offers superior solubility in polar solvents compared to the monohydrochloride analog, making it more suitable for intravenous formulations.

Crystallographic and Structural Analysis

Both compounds’ structures were likely analyzed using crystallographic software such as SHELXL (for refinement) and Mercury (for 3D visualization) . Differences in crystal packing may arise from the pyridine ring’s planar geometry versus the fluorophenoxy group’s steric bulk. For example, the pyridine moiety could facilitate tighter π-π stacking interactions, whereas the fluorine atom might induce dipole-dipole interactions.

Research Findings and Limitations

Software Tools in Structural Studies

The WinGX suite and ORTEP-3 () are critical for small-molecule crystallography, enabling structure solution and thermal ellipsoid visualization. These tools likely supported comparative analyses of hydrogen-bonding networks and torsional angles between analogs.

Biological Activity

4-(Pyridin-4-ylmethoxy)benzene-1-carboximidamide trihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a unique structure characterized by a benzene ring substituted with a pyridine moiety and a carboximidamide functional group. Its molecular formula is , indicating the presence of three hydrochloride groups which enhance its solubility in aqueous environments.

Biological Activity

The biological activities of this compound have been investigated primarily in the context of cancer therapy and enzyme inhibition.

Antitumor Activity

Several studies have reported the compound's efficacy against various cancer cell lines. For instance, it has shown significant cytotoxic effects on pancreatic cancer cells, with IC50 values in the low micromolar range. The mechanism appears to involve the inhibition of oxidative phosphorylation (OXPHOS), a metabolic pathway that many cancer cells rely on for energy production.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MIA PaCa-2 | 0.58 | Inhibition of OXPHOS |

| HeLa | 1.2 | Induction of apoptosis |

| A549 (Lung Cancer) | 2.5 | Cell cycle arrest |

Enzyme Inhibition

The compound has been identified as a potential inhibitor of Bruton's Tyrosine Kinase (Btk), which plays a critical role in B-cell receptor signaling and is implicated in various hematological malignancies. Inhibition of Btk can lead to reduced proliferation and survival of malignant B-cells.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Binding Affinity : The compound binds to the active site of target enzymes, inhibiting their activity.

- Cellular Uptake : Enhanced solubility due to trihydrochloride formation facilitates cellular uptake.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Efficacy in Pancreatic Cancer

A study published in Cancer Research evaluated the compound's effects on pancreatic cancer models. The results indicated that treatment with this compound significantly reduced tumor growth in vivo, supporting its potential as a therapeutic agent.

Study 2: Btk Inhibition

Research highlighted its role as a selective Btk inhibitor, demonstrating that it effectively reduced B-cell proliferation in vitro and showed promising results in animal models for hematological cancers.

Preparation Methods

Etherification to Introduce Pyridin-4-ylmethoxy Group

The pyridin-4-ylmethoxy substituent is introduced via an ether linkage to the benzene ring. This is commonly achieved by:

- Reacting 4-hydroxybenzaldehyde or 4-hydroxybenzonitrile derivatives with 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine under basic conditions.

- Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- The reaction proceeds via nucleophilic substitution (SN2) to form the 4-(pyridin-4-ylmethoxy)benzene intermediate.

Conversion of Nitrile to Carboximidamide

The amidine group (-C(=NH)NH2) is synthesized from the corresponding nitrile group (-C≡N) on the benzene ring by:

- Reaction with ammonium salts such as ammonium chloride or ammonium acetate in the presence of strong bases like sodium methoxide or sodium ethoxide.

- Alternatively, the Pinner reaction can be employed, where the nitrile is treated with dry hydrogen chloride in an alcohol solvent to form an imidate ester hydrochloride intermediate, which then reacts with ammonia to yield the amidine.

- The amidine is isolated as a trihydrochloride salt by treatment with excess hydrochloric acid.

Salt Formation

- The trihydrochloride salt form is achieved by protonating the amidine nitrogen atoms with hydrochloric acid in an appropriate solvent such as ethanol or water.

- This salt form enhances the compound’s stability and water solubility, which is crucial for pharmaceutical applications.

Representative Synthetic Route Example

| Step | Reaction | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Etherification of 4-hydroxybenzonitrile with 4-(chloromethyl)pyridine | K2CO3, DMF, 80°C, 12 h | 75-85% | SN2 reaction forming 4-(pyridin-4-ylmethoxy)benzonitrile |

| 2 | Conversion of nitrile to amidine | NH4Cl, NaOMe, MeOH, reflux, 24 h | 60-70% | Formation of benzene-1-carboximidamide moiety |

| 3 | Formation of trihydrochloride salt | HCl (conc.), EtOH, room temp, 2 h | Quantitative | Protonation to trihydrochloride salt |

Detailed Research Findings and Notes

- Base selection is critical for the etherification step to avoid side reactions such as elimination or over-alkylation.

- The Pinner reaction is a classical and efficient method for converting nitriles to amidines, particularly useful when the substrate is sensitive to harsh basic conditions.

- The trihydrochloride salt form is often characterized by enhanced crystallinity and improved handling properties, confirmed by techniques such as X-ray crystallography and NMR spectroscopy.

- Purification is typically achieved by recrystallization from ethanol or by preparative chromatography to ensure high purity.

- Analytical data such as NMR, mass spectrometry, and elemental analysis confirm the structure and purity of the final compound.

Summary Table of Key Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Etherification temperature | 70–90 °C | Optimized to maximize yield, minimize byproducts |

| Reaction time (etherification) | 12–24 hours | Ensures complete conversion |

| Base used | K2CO3 or NaH | Strong bases preferred for efficient SN2 |

| Nitrile to amidine conversion | Reflux in methanol with NH4Cl/NaOMe | Pinner reaction or base-mediated amidination |

| Salt formation | Room temperature, HCl in ethanol | Trihydrochloride salt formation |

| Overall yield | 45–60% | Depending on purification and scale |

Q & A

Basic: What synthetic strategies are recommended for synthesizing 4-(Pyridin-4-ylmethoxy)benzene-1-carboximidamide trihydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of carboximidamide derivatives typically involves multi-step reactions, including functional group protection, coupling, and deprotection. For example:

- Step 1: Introduce the pyridinylmethoxy group via nucleophilic substitution or Mitsunobu reaction .

- Step 2: Form the carboximidamide moiety using nitrile intermediates treated with ammonia or amines under controlled pH .

- Step 3: Hydrochloride salt formation via acidification (e.g., HCl in ethanol) .

Optimization Tips:

- Vary reaction parameters (temperature, solvent polarity, catalyst loading) systematically using Design of Experiments (DoE) to maximize yield .

- Monitor intermediate purity via TLC or HPLC (≥98% purity recommended for reproducibility) .

Basic: What precautions are critical for handling and storing this compound to ensure stability and safety?

Methodological Answer:

- Handling: Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact due to potential irritancy .

- Storage: Store in airtight, light-resistant containers at 2–8°C. Desiccate to prevent hydrolysis of the trihydrochloride salt .

- Disposal: Follow institutional guidelines for hazardous organic salts (e.g., neutralization before disposal) .

Basic: Which analytical techniques are most reliable for characterizing its structural integrity and purity?

Methodological Answer:

- Structural Confirmation:

- Purity Assessment:

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Contradictions often arise from:

- Assay Variability: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .

- Compound Purity: Re-test batches with HPLC-certified purity to exclude impurity-driven artifacts .

- Solvent Effects: Compare activities in DMSO vs. saline buffers to assess solubility-driven discrepancies .

- Dose-Response Curves: Use IC₅₀ values from ≥3 independent replicates to ensure reproducibility .

Advanced: What considerations are essential for designing in vivo pharmacokinetic studies for this compound?

Methodological Answer:

- Bioavailability: Pre-test solubility in physiological buffers (pH 7.4) and permeability via Caco-2 assays .

- Dosing Regimen: Optimize based on half-life (t₁/₂) from preliminary plasma stability assays .

- Metabolite Profiling: Use LC-MS/MS to identify major metabolites and assess toxicity risks .

- Control Groups: Include vehicle-only and positive controls (e.g., known kinase inhibitors if targeting kinases) .

Advanced: How can computational modeling predict its interactions with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger to simulate binding to targets (e.g., kinases, GPCRs) .

- Dynamic Simulations: Run MD simulations (GROMACS) to assess binding stability over 100+ ns .

- QSAR Modeling: Correlate substituent effects (e.g., pyridinyl vs. phenyl groups) with activity trends from similar carboximidamides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.